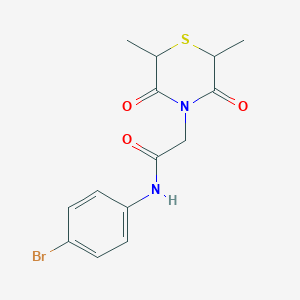

N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic small molecule characterized by a 4-bromophenyl group linked via an acetamide moiety to a 2,6-dimethyl-3,5-dioxothiomorpholine ring. The thiomorpholine-dione core distinguishes it from other heterocyclic systems, conferring unique electronic and steric properties.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-10(15)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGISBIKRVJKILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps:

Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a dicarbonyl compound under acidic or basic conditions.

Acetamide Formation: The final step involves the acylation of the thiomorpholine derivative with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the thiomorpholine ring, potentially converting them to alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions that facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the thiomorpholine ring.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the thiomorpholine ring might interact with polar or charged residues.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Key Observations:

Heterocyclic Core Variations: The target compound’s thiomorpholine-dione core contains sulfur and two ketone groups, contrasting with the triazinoindole-thio () and pyridazinone () systems. The thiomorpholine-dione’s electron-deficient sulfur and ketones may enhance hydrogen-bonding capacity compared to pyridazinones, which feature a single lactam oxygen .

Substituent Effects: The 4-bromophenyl group is conserved across multiple analogs, suggesting its role in hydrophobic interactions or receptor binding. Pyridazinone derivatives () with methoxybenzyl substituents exhibit specificity for formyl peptide receptors (FPR1/FPR2), highlighting the importance of aromatic substituents in modulating receptor affinity . In contrast, the target compound’s 2,6-dimethyl groups on the thiomorpholine-dione may sterically hinder interactions or improve metabolic stability.

Synthetic Purity: Triazinoindole-thio analogs (e.g., compounds 23–27) are synthesized with ≥95% purity, comparable to industry standards for early-stage drug candidates . Data on the target compound’s purity is absent in the provided evidence.

Biological Activity

N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Compound Overview

Chemical Structure and Properties

- IUPAC Name: N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

- CAS Number: 868215-27-4

- Molecular Formula: C14H15BrN2O3S

- Molecular Weight: 371.2495 g/mol

The compound features a bromophenyl group and a thiomorpholine ring, which are critical for its biological activity. The presence of the bromine atom influences its reactivity and interactions with biological targets.

Synthesis

The synthesis of N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves several steps:

-

Formation of the Thiomorpholine Ring:

- Reacting a suitable amine with a dicarbonyl compound under acidic or basic conditions to form the thiomorpholine structure.

-

Acetamide Formation:

- Acylation of the thiomorpholine derivative with acyl chloride or anhydride to establish the acetamide linkage.

This multi-step synthesis allows for further modifications, enhancing its utility as a building block in organic synthesis .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic sites within proteins, while the thiomorpholine ring could engage with polar or charged residues. This dual interaction mechanism suggests potential modulation of enzymatic activity or receptor signaling pathways .

Potential Therapeutic Applications

-

Anticancer Activity:

- Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique structural features of N-(4-bromophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide may enhance its effectiveness as an anticancer agent.

-

Anti-inflammatory Properties:

- The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its interactions at the molecular level could inhibit pro-inflammatory cytokines or enzymes involved in inflammation .

-

Neuroprotective Effects:

- Research into similar thiomorpholine derivatives has suggested neuroprotective properties, potentially making this compound relevant in neurodegenerative disease models .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.